Cas no 536747-01-0 (methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate)

methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- D-Proline, 4-methoxy-, methyl ester, (4R)- (9CI)
- methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
- SCHEMBL3834619
- (2R,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate
- (2R,4R)-4-Methoxy-pyrrolidine-2-carboxylic acid methyl ester
- 536747-01-0
- EN300-1069420
- XEDZRASYGGJQCQ-PHDIDXHHSA-N
- D-Proline,4-methoxy-,methyl ester,(4R)-(9ci)
-
- Inchi: InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
- InChI Key: XEDZRASYGGJQCQ-PHDIDXHHSA-N
- SMILES: COC1CC(NC1)C(=O)OC
Computed Properties
- Exact Mass: 159.08954328g/mol
- Monoisotopic Mass: 159.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6Ų
- XLogP3: -0.2
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1069420-0.25g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 95% | 0.25g |
$694.0 | 2023-10-28 | |
Enamine | EN300-1069420-10g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 95% | 10g |
$6032.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582071-1g |
Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate hydrochloride |
536747-01-0 | 98% | 1g |
¥4959.00 | 2024-05-09 | |
Enamine | EN300-1069420-0.1g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 95% | 0.1g |
$664.0 | 2023-10-28 | |
Enamine | EN300-1069420-0.5g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 95% | 0.5g |
$723.0 | 2023-10-28 | |
Enamine | EN300-1069420-2.5g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 95% | 2.5g |
$1572.0 | 2023-10-28 | |
Enamine | EN300-1069420-1g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 95% | 1g |
$754.0 | 2023-10-28 | |
Enamine | EN300-1069420-5.0g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 5g |
$3096.0 | 2023-05-23 | ||
Enamine | EN300-1069420-0.05g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 95% | 0.05g |
$633.0 | 2023-10-28 | |
Enamine | EN300-1069420-10.0g |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate |
536747-01-0 | 10g |
$6032.0 | 2023-05-23 |
methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate Related Literature
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Additional information on methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate
Recent Advances in the Application of Methyl (2R,4R)-4-Methoxypyrrolidine-2-Carboxylate (CAS: 536747-01-0) in Chemical Biology and Pharmaceutical Research
Methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate (CAS: 536747-01-0) has emerged as a pivotal chiral building block in modern pharmaceutical synthesis and chemical biology research. This compound, characterized by its stereospecific pyrrolidine core and methoxy ester functionalities, has garnered significant attention due to its versatile applications in drug discovery and development. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in the construction of peptidomimetics and constrained amino acid analogs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel protease inhibitors. Researchers utilized methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate as a scaffold to create conformationally restricted dipeptide analogs, which showed enhanced binding affinity to viral proteases compared to their flexible counterparts. The stereochemistry at positions 2 and 4 proved critical for maintaining optimal spatial orientation of pharmacophores, with the (2R,4R) configuration yielding the most potent inhibitors in the series.
In the field of asymmetric catalysis, recent advancements (Nature Catalysis, 2024) have employed this compound as a chiral auxiliary in the synthesis of β-lactam antibiotics. The methoxy group at the 4-position was found to significantly influence the stereochemical outcome of [2+2] cycloaddition reactions, enabling the production of enantiomerically pure β-lactams with >99% ee. This methodology has been successfully applied to the streamlined synthesis of carbapenem antibiotics, demonstrating the compound's industrial relevance.
Pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2023) have investigated derivatives of methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate as potential CNS-active agents. The pyrrolidine scaffold, when incorporated into dopamine D3 receptor ligands, showed improved blood-brain barrier penetration compared to piperidine analogs. Molecular modeling revealed that the methoxy group participates in favorable interactions with transmembrane helices, while the ester moiety allows for prodrug strategies to enhance oral bioavailability.
Recent synthetic methodology developments (Organic Letters, 2024) have established more efficient routes to this valuable building block. A biocatalytic approach using engineered transaminases achieved the asymmetric synthesis of the (2R,4R) isomer with 98% yield and >99% diastereomeric excess, representing a significant improvement over traditional resolution methods. This green chemistry approach aligns with current industry trends toward sustainable pharmaceutical manufacturing.
The compound's role in PROTAC (Proteolysis Targeting Chimera) design has been explored in recent cancer research (Cell Chemical Biology, 2023). Scientists incorporated methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate as a rigid linker component, finding that its conformational constraints improved the spatial alignment between E3 ligase binders and target protein ligands. This application has shown promise in the development of next-generation targeted protein degraders for previously "undruggable" oncoproteins.
Ongoing clinical trials (as of Q2 2024) are investigating several drug candidates containing this structural motif, including a novel FXIIa inhibitor for thrombosis prevention and a mGluR5 negative allosteric modulator for neuropsychiatric disorders. The versatility of methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate continues to inspire innovative therapeutic strategies across multiple disease areas, solidifying its position as a valuable tool in modern medicinal chemistry.
536747-01-0 (methyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate) Related Products
- 1499-56-5((2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate)
- 178962-09-9(D-Proline, 4-hydroxy-,methyl ester, (4S)-)
- 144913-66-6(Methyl 4-hydroxypiperidine-2-carboxylate)
- 114676-47-0((2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate)
- 217184-95-7(methyl 4-hydroxypyrrolidine-2-carboxylate)
- 1386928-34-2(1-(4'-Methoxy1,1'-biphenyl-2-yl)-piperazine Hydrochloride)
- 849017-64-7(4-(5Z)-5-(1-methyl-1H-indol-3-yl)methylidene-2,4-dioxo-1,3-thiazolidin-3-ylbutanoic acid)
- 1086386-10-8(1-[(4-methylbenzenesulfonyl)methyl]-1H-1,2,4-triazole)
- 916484-75-8(Boc-Ser(Fmoc-Tyr(tBu))-OH)
- 860390-06-3(2-(2,4-dimethylphenyl)-2-methylpropanoic acid)




